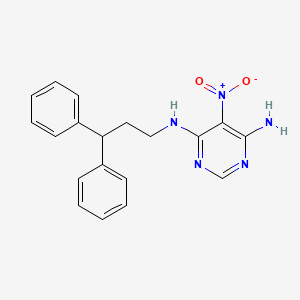

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine

描述

属性

IUPAC Name |

4-N-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c20-18-17(24(25)26)19(23-13-22-18)21-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2,(H3,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQVOJTWWXYVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2=NC=NC(=C2[N+](=O)[O-])N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps. One common synthetic route starts with the preparation of 3,3-diphenylpropylamine, which is then reacted with a pyrimidine derivative. The key steps include:

Preparation of 3,3-diphenylpropylamine: This can be achieved through the Friedel-Crafts alkylation of benzene with cinnamyl chloride, followed by catalytic hydrogenation to yield 3,3-diphenylpropylamine.

Nitration of Pyrimidine: The pyrimidine ring is nitrated at the 5-position using a nitrating agent such as nitric acid.

Coupling Reaction: The 3,3-diphenylpropylamine is then coupled with the nitrated pyrimidine derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

化学反应分析

Types of Reactions

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.

科学研究应用

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action of N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Substituent Effects on Physicochemical Properties

- Steric Bulk: The 3,3-diphenylpropyl group in the target compound is significantly bulkier than substituents in analogs like 4-chlorobenzyl or 3,4-dimethylphenyl . This bulk may reduce solubility in polar solvents (e.g., water or ethanol) but enhance stability in hydrophobic environments.

- Electronic Effects : Nitro and amine groups common to all derivatives enable hydrogen bonding and dipole interactions. However, electron-withdrawing groups (e.g., -Cl, -Br in ) increase melting points compared to electron-donating groups (e.g., -OCH3 in ) .

- Synthetic Yields: Bis-substituted derivatives (e.g., N4,N6-bis(4-chlorobenzyl)) exhibit higher yields (95%) than mono-substituted or bulkier analogs, suggesting steric hindrance may complicate synthesis for the target compound .

生物活性

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the pyrimidine derivative class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a nitro group at the 5-position and a 3,3-diphenylpropyl group at the N4 position of the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 353.39 g/mol. The presence of the nitro group significantly influences its biological activity by participating in various biochemical interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of 3,3-Diphenylpropylamine : Achieved through Friedel-Crafts alkylation followed by catalytic hydrogenation.

- Nitration of Pyrimidine : The pyrimidine ring is nitrated at the 5-position using nitrating agents like nitric acid.

- Coupling Reaction : The 3,3-diphenylpropylamine is coupled with the nitrated pyrimidine derivative under controlled conditions.

This multi-step synthesis highlights the complexity and specificity required to produce this compound.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Nitro-containing compounds are known for their efficacy against various microorganisms due to their ability to generate toxic intermediates upon reduction. These intermediates can bind to DNA and induce cell death through mechanisms similar to those observed in established antimicrobial agents like metronidazole .

Anti-inflammatory Effects

Research indicates that compounds with nitro groups can exhibit anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways through inhibition of key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . this compound may act as a lead compound for developing new anti-inflammatory drugs due to its structural characteristics.

Antitumor Potential

Nitro derivatives have also been explored for their antitumor activity. The hypoxia-activated prodrug concept leverages the unique metabolic environments of tumor cells, making nitro-containing compounds promising candidates for targeted cancer therapies . Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving DNA damage and apoptosis induction.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Reduction of Nitro Group : The nitro group can be enzymatically reduced to form reactive intermediates that interact with cellular macromolecules.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial resistance and inflammation through competitive or non-competitive inhibition.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar nitro-pyrimidines:

These findings underscore the therapeutic potential of this compound as a multi-target drug candidate in medicinal chemistry.

常见问题

Q. How reliable are in vitro models for predicting in vivo efficacy?

- Answer : Discrepancies arise from tumor microenvironment factors (e.g., hypoxia, pH). Validate using:

- 3D Spheroid Models : Mimic tumor stroma interactions.

- PDX Models : Retain patient tumor heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。